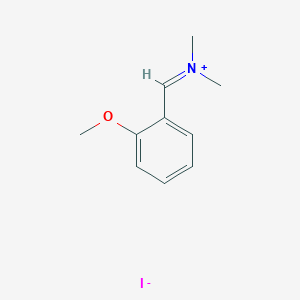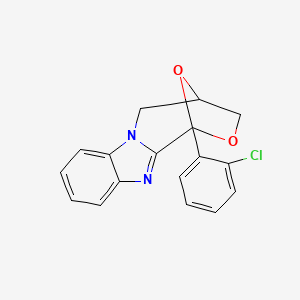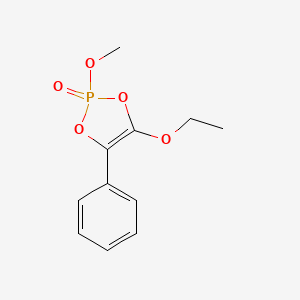
4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one is a complex organic compound with a unique structure that includes both aromatic and heterocyclic elements
Métodos De Preparación
The synthesis of 4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the dioxaphospholane ring, followed by the introduction of ethoxy and methoxy groups. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to scale up the process while maintaining high purity and yield.
Análisis De Reacciones Químicas
4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like sodium borohydride can be used to reduce certain functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents and conditions for these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperatures and pressures to optimize the reaction rates and yields. Major products formed from these reactions vary based on the specific reaction pathway and conditions.
Aplicaciones Científicas De Investigación
4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Comparación Con Compuestos Similares
4-Ethoxy-2-methoxy-5-phenyl-2H-1,3,2lambda~5~-dioxaphosphol-2-one can be compared with other similar compounds, such as:
4-Methoxyphenethylamine: Similar in having a methoxy group but differs in its overall structure and applications.
2-Methoxypyridine-5-boronic acid pinacol ester: Shares the methoxy group but has a different core structure and reactivity.
7-Methoxycoumarin: Another methoxy-containing compound with distinct properties and uses
Propiedades
| 78804-00-9 | |
Fórmula molecular |
C11H13O5P |
Peso molecular |
256.19 g/mol |
Nombre IUPAC |
4-ethoxy-2-methoxy-5-phenyl-1,3,2λ5-dioxaphosphole 2-oxide |
InChI |
InChI=1S/C11H13O5P/c1-3-14-11-10(9-7-5-4-6-8-9)15-17(12,13-2)16-11/h4-8H,3H2,1-2H3 |
Clave InChI |
UNPVUJFWSSOTKV-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(OP(=O)(O1)OC)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



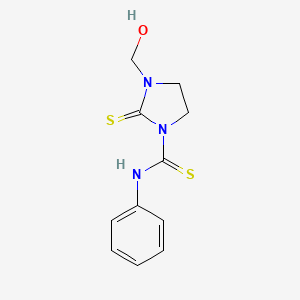

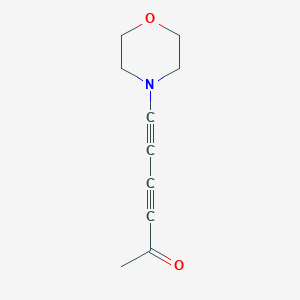
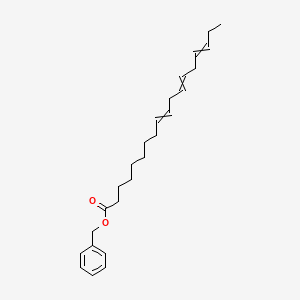
![[(4-Methylpenta-1,2-dien-1-yl)sulfanyl]benzene](/img/structure/B14431976.png)
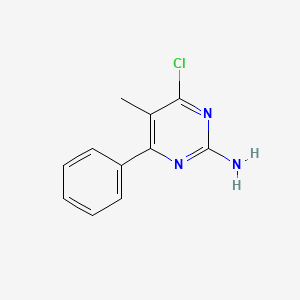
![7-Methoxy-1-methyl-3-methylidene-1-azaspiro[4.4]non-6-ene](/img/structure/B14431982.png)
![N~2~,N~3~-Diphenylbicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxamide](/img/structure/B14431983.png)
![2-[2-(1,4,5,6-Tetrahydropyrimidin-2-yl)ethyl]-1,4,5,6-tetrahydropyrimidine](/img/structure/B14431995.png)
![N-[(4'-Methyl[1,1'-biphenyl]-2-yl)carbamothioyl]benzamide](/img/structure/B14431999.png)
